Product packaging for 2H-Naphtho[2,3-b]pyran(Cat. No.:CAS No. 260-42-4)

2H-Naphtho[2,3-b]pyran

Cat. No.: B11911219
CAS No.: 260-42-4
M. Wt: 182.22 g/mol
InChI Key: WHFSBRHJIWVCDM-UHFFFAOYSA-N
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Description

Contextualization within Naphthopyran Chemistry

Naphthopyrans, also known as benzo-annulated benzopyrans or chromenes, are a class of molecular switches. nih.gov They can undergo a reversible ring-opening reaction when exposed to stimuli like UV light or mechanical force, transforming from a colorless naphthopyran to a colored merocyanine (B1260669) dye. nih.govrsc.org This photochromic behavior has led to their commercial use in applications such as ophthalmic lenses. nih.gov

There are three constitutional isomers of naphthopyran, which differ in the position and orientation of the pyran ring relative to the naphthalene (B1677914) core. nih.govrsc.org These are:

2H-Naphtho[1,2-b]pyran (Angular)

3H-Naphtho[2,1-b]pyran (Angular)

2H-Naphtho[2,3-b]pyran (Linear)

The angular isomers, 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran, have been the primary focus of research due to their significant photochromic activity at room temperature. nih.govrsc.org In contrast, the linear isomer, this compound, has been comparatively less studied. nih.govrsc.org

Naphthopyran Isomer Type Photochromic Activity
2H-Naphtho[1,2-b]pyranAngularAppreciable at room temperature nih.govrsc.org
3H-Naphtho[2,1-b]pyranAngularAppreciable at room temperature nih.govrsc.org
This compoundLinearTypically not photochromic rsc.orgresearchgate.netdntb.gov.ua

The defining characteristic of this compound is its linear structure, which distinguishes it from its angular counterparts. nih.govrsc.org This linearity arises from the fusion of the pyran ring to the 2,3-positions of the naphthalene core. This structural arrangement is believed to contribute to the putative instability of the corresponding merocyanine product upon ring-opening, which is why linear naphthopyrans are generally not photochromic. rsc.orgresearchgate.netresearchgate.net

However, recent research has shown that the introduction of a polarizing dialkylamine substituent can enable both photochromic and mechanochromic behavior in polymers containing a linear naphthopyran motif. rsc.orgresearchgate.netresearchgate.net This discovery has opened up new avenues for research into this previously considered functionally inert class of naphthopyrans. rsc.orgresearchgate.net

Overview of Naphthopyran Isomers and Regioisomers

Foundational Concepts in Heterocyclic Ring Chemistry Relevant to Naphthopyrans

The chemistry of naphthopyrans is deeply rooted in the principles of heterocyclic chemistry. A pyran is a six-membered heterocyclic, non-aromatic ring containing one oxygen atom and five carbon atoms, with two double bonds. beilstein-journals.org The fusion of this ring to a naphthalene system creates the naphthopyran scaffold.

A key reaction for this class of compounds is the reversible 6π electrocyclic ring-opening reaction. nih.govrsc.org This photochemical process, triggered by UV light, leads to the cleavage of the C-O bond in the pyran ring and the formation of a highly colored, open-ring merocyanine dye. nih.govrsc.orgsemanticscholar.org The stability and properties of this dye are influenced by various factors, including the substitution pattern on the naphthopyran core. nih.gov For instance, electron-donating groups can stabilize the conjugated merocyanine. nih.gov

The synthesis of naphthopyrans often involves the acid-catalyzed reaction of naphthols with propargyl alcohols. nih.gov This method typically proceeds through the in-situ generation of naphthyl propargyl ethers, which then undergo thermal rearrangement. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B11911219 2H-Naphtho[2,3-b]pyran CAS No. 260-42-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

260-42-4

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2H-benzo[g]chromene

InChI

InChI=1S/C13H10O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-6,8-9H,7H2

InChI Key

WHFSBRHJIWVCDM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

Synthesis Methodologies for 2h Naphtho 2,3 B Pyran and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the 2H-Naphtho[2,3-b]pyran ring system can be achieved through several established and modern synthetic methods. These approaches often focus on the efficient formation of the pyran ring fused to the naphthalene (B1677914) core.

One-Pot Reaction Strategies

One-pot syntheses have emerged as an efficient and environmentally friendly approach for the preparation of naphthopyran derivatives. researchgate.net These methods often involve multicomponent reactions where starting materials react in a single vessel to form the desired product, minimizing the need for isolation of intermediates and reducing waste. For instance, a one-pot condensation of β-naphthol, various aldehydes, and active methylene (B1212753) compounds using phosphomolybdic acid as a catalyst has been shown to produce naphthopyran derivatives in good yields. researchgate.net Similarly, the use of montmorillonite (B579905) K-10 as a heterogeneous catalyst facilitates the one-pot reaction of bis-propargyl alcohols with β-naphthol, providing excellent yields of the corresponding naphthopyrans. ias.ac.in The development of such methodologies is driven by the demand for general and efficient routes to naphthopyrans with diverse substituents. ias.ac.in

Cyclization Processes for Pyran Ring Formation

The formation of the pyran ring is a crucial step in the synthesis of this compound. Cyclization reactions are commonly employed to construct this heterocyclic ring. These processes can involve the ring closure of a suitably functionalized intermediate. For example, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with diethyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine (B44618) leads to the formation of diethyl 2H-naphtho[2,1,b]pyran-2,3-dicarboxylate. emerald.comemerald.com This reaction proceeds through an intermediate that undergoes an intramolecular Wittig reaction to yield the pyran ring. emerald.comemerald.com Another approach involves the treatment of a naphthol with a substituted cinnamaldehyde (B126680) derivative in the presence of titanium tetraethoxide, which affords the naphthopyran in a single operational step via a pericyclic rearrangement and subsequent thermal electrocyclization. nih.gov

Acid-Catalyzed Condensation Pathways

Acid-catalyzed condensation reactions represent a robust and widely used method for synthesizing naphthopyrans. nih.govresearchgate.net These reactions typically involve the condensation of a naphthol with a suitable coupling partner, such as a propargyl alcohol, in the presence of an acid catalyst.

A straightforward and highly effective method for the synthesis of naphthopyrans involves the acid-catalyzed condensation of naphthols with diarylpropargyl alcohols. nih.govresearchgate.net This reaction is often carried out using para-toluenesulfonic acid (TsOH) as a catalyst due to its solubility in organic solvents. nih.gov The mechanism involves the initial protonation of the propargyl alcohol, followed by the loss of water to generate a propargyl cation. This cation is then attacked by the nucleophilic naphthol. The resulting intermediate undergoes a Claisen rearrangement and enolization to form an allenyl naphthol species, which then undergoes a 6π electrocyclization to form the final naphthopyran ring. nih.gov While this method is robust, it can be complicated by side reactions, such as the Meyer-Schuster rearrangement of the propargyl alcohol, particularly with electron-rich diaryl propargyl alcohols. nih.gov

Table 1: Examples of Acid-Catalyzed Condensation of Naphthols with Diarylpropynols
Naphthol DerivativeDiarylpropynol DerivativeAcid CatalystSolventKey FeatureReference
1-Naphthol (B170400)1,1-Diarylpropargyl alcoholpara-Toluenesulfonic acid (TsOH)Toluene (B28343)Straightforward and robust method. nih.gov
2-NaphtholDiaryl propargyl alcoholAcidic AluminaNot specifiedCommonly used for large-scale synthesis. nih.gov
Substituted NaphtholsSubstituted DiarylpropynolsTrifluoromethanesulfonic acidNot specifiedOrganocatalytic approach for vinylnaphthofurans. researchgate.net

To overcome the side reactions associated with strong acid catalysts like TsOH, an optimized one-pot procedure was developed using the milder acid, pyridinium (B92312) para-toluenesulfonate (PPTS). researchgate.netcaltech.edu This method often employs a high-boiling, polar aprotic solvent like 1,2-dichloroethane (B1671644) and includes a dehydrating agent such as trimethyl orthoformate. nih.govresearchgate.netrsc.org The use of a dehydrating agent significantly increases the yield of the desired naphthopyran and shortens the reaction time. nih.govresearchgate.net This optimized protocol has proven to be superior for the synthesis of a variety of naphthopyrans, including bis-naphthopyrans, often providing the product in high purity after simple filtration. nih.govcaltech.edu However, it is noted that these dehydrating conditions are not compatible with all functional groups, particularly primary alcohols. nih.gov

Table 2: Optimized Synthesis of Naphthopyrans using PPTS and Dehydrating Agents
Naphthol DerivativePropargyl Alcohol DerivativeCatalystDehydrating AgentSolventYieldReaction TimeReference
4-methoxy-1-naphthol1,1-bis(4-methoxyphenyl)prop-2-yn-1-olPPTSTrimethyl orthoformate1,2-dichloroethane36.7%Up to 4 h rsc.org
General NaphtholsGeneral Propargyl AlcoholsPPTSTrimethyl orthoformate1,2-dichloroethaneExcellent1-3 h nih.gov
Condensation of Naphthols with Diarylpropynols

Intramolecular Wittig Reaction Mechanisms

The intramolecular Wittig reaction provides a powerful tool for the synthesis of various heterocyclic compounds, including pyran-containing structures. clockss.org This reaction involves the cyclization of a phosphonium (B103445) salt containing a carbonyl group, leading to the formation of a double bond within the newly formed ring. clockss.org In the context of naphthopyran synthesis, a reactive intermediate generated from the reaction of a hydroxy-naphthaldehyde with triphenylphosphine and diethyl acetylenedicarboxylate undergoes an intramolecular Wittig reaction to produce the 2H-naphthopyran ring system. emerald.comemerald.com This method has been successfully applied to the synthesis of diethyl 2H-naphtho-[2,1,b]pyran-2,3-dicarboxylates. emerald.comemerald.com The intramolecular Wittig reaction offers a versatile approach for constructing the pyran ring, and its application has been reviewed in the synthesis of various heterocyclic systems. clockss.org

Cyclization Reactions of Arylidenesuccinic Acids

The intramolecular cyclization of carboxylic acids presents a powerful method for the formation of heterocyclic rings. While direct evidence for the use of arylidenesuccinic acids in the synthesis of this compound is not prominently detailed in recent literature, the principle of intramolecular cyclization of carboxylic acids onto triple bonds, promoted by acid or base catalysts, is well-established for creating pyran-2-one skeletons. nih.gov This type of regiocontrolled reaction, where a carboxylic acid function attacks an unsaturated bond within the same molecule, offers a strategic approach to building the lactone portion of the naphthopyran system. nih.gov The specific application would involve a suitably substituted naphthalene precursor bearing an arylidenesuccinic acid side chain, which upon activation, would undergo cyclization to form the pyran ring fused to the naphthalene core.

Strategies for Targeted Derivatization and Functionalization

Once the basic naphthopyran skeleton is formed, its chemical reactivity can be exploited to introduce a wide array of functional groups, enabling the fine-tuning of its properties.

The naphthalene ring system within this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. smolecule.comlibretexts.org The reaction involves the attack of an electrophile on the electron-rich aromatic ring, forming a cationic intermediate known as a sigma complex, which then loses a proton to restore aromaticity. libretexts.org The inherent oxygenation pattern of the naphthalene substrate directs the position of substitution.

A key example is the trifluoroacetylation of electron-rich methoxynaphthalenes and naphthols using trifluoroacetic anhydride. murdoch.edu.au This reagent effectively acylates 1-naphthol and its alkoxy derivatives to yield ortho-trifluoroacetylnaphthols, which are precursors for more complex quinone systems. murdoch.edu.au The function of catalysts in these reactions is often to generate a more potent electrophilic agent. libretexts.org

Table 1: Examples of Electrophilic Aromatic Substitution on Naphthalene Precursors

SubstrateReagentProduct TypeReference
1,4,5-TrimethoxynaphthaleneTrifluoroacetic anhydrideC(3) or C(8) acylated naphthalene murdoch.edu.au
1,4,5,7-TetramethoxynaphthaleneTrifluoroacetic anhydrideC(8) acylated naphthalene murdoch.edu.au
1-Naphthol derivativesTrifluoroacetic anhydrideOrtho-trifluoroacetylnaphthols murdoch.edu.au

The 2H-pyran-2-one ring contains several electrophilic centers, notably at positions C-2, C-4, and C-6, making it vulnerable to attack by nucleophiles. clockss.org These reactions often lead to ring-opening and subsequent rearrangements, providing a pathway to new heterocyclic or carbocyclic systems rather than simple substitution on the pyran ring. clockss.org For instance, the reaction of fused pyran-2-ones with nitrogen nucleophiles like ammonia, hydroxylamine, or hydrazine (B178648) can transform the pyran ring into a different heterocyclic system, such as a quinoline (B57606) or pyridazinoazepine. clockss.org The carbonyl group within some derivatives, such as in this compound-2-one, 3-acetyl-, is also susceptible to nucleophilic attack, leading to the formation of alcohols. smolecule.com

The naphthopyran scaffold can serve as a foundation for the construction of more complex, fused polycyclic systems. A notable method involves the reaction of alkyl 3-bromo-3-nitroacrylates with carbo- and heterocyclic CH-acids. beilstein-journals.org Specifically, the interaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione leads to the synthesis of dihydronaphthofuran-3-carboxylates, demonstrating a strategy for building additional furan (B31954) rings onto a naphthoquinone precursor, which is structurally related to the naphthopyran system. beilstein-journals.orgbeilstein-journals.org This type of reaction highlights the utility of versatile building blocks like bromo-nitroacrylates in creating complex heterocyclic architectures. beilstein-journals.org

Reactions with Nucleophilic Reagents for Functional Group Incorporation

Formation of Extended Molecular Architectures

Beyond simple functionalization, naphthopyran units can be linked to form larger, more complex molecular structures, such as dimers.

Naphthopyran derivatives can undergo dimerization, often under acidic conditions. ekb.egrsc.org The proposed mechanism for this reaction involves the initial protonation of the C3-C4 double bond of the 2H-naphthopyran ring to generate a stable benzylic carbocation. ekb.eg This electrophilic intermediate then attacks a second naphthopyran molecule in a Friedel-Crafts-type reaction, followed by cyclization and proton loss to yield the dimer. ekb.eg

For example, various 2H-naphtho[1,2-b]pyran derivatives have been successfully dimerized by treatment with acetic acid and a catalytic amount of concentrated sulfuric acid. ekb.eg A 2H-naphtho[1,2-b]pyran prepared from 2-bromo-3-methyl-1,4-naphthoquinone was also shown to undergo a [2 + 2] photodimerization in the solid state. acs.orgnih.gov

Table 2: Examples of Naphthopyran Dimerization

Naphthopyran DerivativeReaction ConditionsDimer StructureReference
6-substituted 2,2-dimethyl-2H-naphtho[1,2-b]pyransAcetic acid, H₂SO₄ (cat.)3,4-dihydro-4,3-bis(naphtho[1,2-b]pyran) ekb.egrsc.org
2,2-spiroterpenyl-2H-naphtho[1,2-b]pyransAcetic acid, H₂SO₄ (cat.)3,4-dihydro-4,3-bis(spiroterpenyl-naphthopyran) ekb.eg
2H-naphtho[1,2-b]pyranSolid-state irradiation (UV light)[2 + 2] cycloaddition product acs.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 2h Naphtho 2,3 B Pyran

Photochromic Behavior and Photoinduced Transformations

The photochromism of naphthopyrans, including the 2H-Naphtho[2,3-b]pyran isomer, is a widely studied phenomenon with significant commercial applications, particularly in ophthalmic lenses. nih.govresearchgate.netrsc.org This behavior is rooted in a reversible 6π electrocyclic ring-opening reaction that occurs upon irradiation with UV light. nih.govrsc.org This reaction converts the colorless naphthopyran into a vividly colored merocyanine (B1260669) dye. nih.govresearchgate.netrsc.org

Photoisomerization Pathways and Merocyanine Formation

The photochemical transformation of this compound begins with the absorption of UV light, which excites the molecule to a singlet excited state. nih.gov This excited state is short-lived, with a lifetime in the picosecond range. nih.gov From this state, the molecule undergoes a rapid and efficient ring-opening reaction. nih.gov

The initial step following photoexcitation is the cleavage of the C-O bond within the pyran ring. nih.govacs.org This process is concerted and proceeds through a conical intersection with a very low activation barrier, leading to the formation of a colored merocyanine isomer. nih.gov The first isomer to form is typically the transoid-cis (TC) or (Z)-merocyanine. semanticscholar.org Further irradiation with UV light can then cause isomerization around the exocyclic double bond to produce the more thermodynamically stable transoid-trans (TT) or (E)-merocyanine. nih.govsemanticscholar.org The generation of these different stereoisomers of the merocyanine dye is a key feature of the photochromism of naphthopyrans. nih.gov

In the absence of light, the colored merocyanine isomers thermally revert to the colorless, closed-ring naphthopyran form. nih.gov This process is known as thermal fading or bleaching. The rate of this ring-closure reaction is a critical parameter for many applications and is influenced by the structure of the molecule and the surrounding environment. nih.govacs.org

The thermal reversion of merocyanines derived from 2H-naphthopyrans is notably different from their 3H-naphthopyran counterparts. Merocyanines from 2H-naphthopyrans are generally more stable and have longer lifetimes due to reduced steric hindrance in both the cis and trans isomers. nih.gov For some 2,2-diphenyl-2H-naphtho[1,2-b]pyran derivatives, ring closure rate constants (kB→A) have been measured to be in the range of 0.0009 to 0.04 s-1. acs.org In contrast, the isomer 2,2-diphenyl-2H-naphtho[2,3-b]pyran exhibits a much faster cycloreversion at room temperature, with a rate constant (kB→A) of approximately 300 s-1. acs.org The kinetics of this thermal decay can be complex, sometimes exhibiting bi-exponential behavior, which is often attributed to the presence of multiple merocyanine isomers that revert to the closed form at different rates. uc.pt

Ring-Opening Processes Leading to Merocyanine Isomers (e.g., (Z)- and (E)-merocyanines)

Structural Determinants of Photochromic Properties

The photochromic characteristics of naphthopyrans are highly tunable and can be precisely controlled through structural modifications. researchgate.net Key factors include the arrangement of the pyran ring relative to the naphthalene (B1677914) core (regioisomerism) and the nature and position of substituents on the molecular scaffold. nih.govrsc.org

Naphthopyrans exist as three constitutional isomers, which are defined by the position and orientation of the pyran ring on the naphthalene nucleus. nih.govrsc.org These are the angular 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran, and the linear this compound. nih.govrsc.orgrsc.org

The angular isomers typically exhibit significant photochromic activity at or near room temperature. nih.govrsc.org In contrast, the linear this compound is generally considered to have little to no useful photochromic behavior under ambient conditions. rsc.orgrsc.orgnih.gov This lack of photoactivity is attributed to the instability of its ring-opened merocyanine form, which would result in a complete dearomatization of the naphthalene core. rsc.orgnih.govrsc.org However, recent research has shown that the introduction of a polarizing dialkylamine substituent can induce photochromic behavior in linear naphthopyrans. rsc.orgnih.govrsc.org

The different regioisomers also lead to distinct absorption spectra in their colored forms. Merocyanines derived from 2H-naphthopyrans often show two absorption peaks in the visible region, whereas those from 3H-naphthopyrans typically have only one. caltech.edu

The absorption wavelength (λmax) and the stability of the merocyanine isomers are highly sensitive to the electronic and steric properties of substituents on the naphthopyran framework. nih.govacs.org

For 2H-naphthopyrans, substitution on the naphthalene core generally causes only slight changes in the λmax of the colored form. nih.gov However, the stability of the merocyanine, and thus the rate of thermal fading, is significantly influenced by steric interactions. For instance, a substituent at the 5-position can interact with the hydrogen atom on the exocyclic double bond of the merocyanine, affecting the ring-closure rate. nih.gov

The following table summarizes the effects of various substituents on the photochromic properties of 2H-naphthopyrans, based on data for derivatives of the related 2H-naphtho[1,2-b]pyran.

EntryR1R2λmax (nm)t1/2 (s)
1HH412, 508>1800
2MeH416, 496178
3MeMe421, 49466
4PhPh418, 50820
5CO2MeH4922
6CO2MeMe416, 4924
7CO2MePh416, 5067
Data measured in toluene (B28343) at 21 °C for 2H-naphtho[1,2-b]pyran derivatives. nih.gov

This data illustrates that both electronic and steric factors of the substituents play a crucial role in determining the absorption maxima and the half-life (t1/2) of the colored merocyanine species. nih.gov

Influence of Regioisomerism on Photochromic Activity (e.g., linear versus angular naphthopyrans)

Photochemical Dimerization and Skeletal Rearrangements

While extensive research on the linear this compound isomer is less common compared to its angular counterparts, studies on related naphthopyran isomers provide significant insights into potential photochemical reactions. nih.gov Research on the related angular isomer, 2H-naphtho[1,2-b]pyran, has demonstrated its propensity to undergo photochemical dimerization. acs.orgnih.gov

Under solid-state conditions, 2H-naphtho[1,2-b]pyran readily undergoes a [2+2] photodimerization upon irradiation, yielding a photodimer with high selectivity and in excellent yield. acs.orgfigshare.com This reaction is reversible; irradiation of the photodimer in a chloroform (B151607) solution can regenerate the monomer through a retro [2+2] cycloaddition. acs.orgnih.gov

Interestingly, the reaction pathway can be altered by changing the solvent. When irradiated in methanol (B129727) or in the presence of hexamethylditin, the 2H-naphtho[1,2-b]pyran monomer undergoes dimerization accompanied by a skeletal rearrangement, leading to the formation of 2,5-dihydro-1-benzoxepin dimers. acs.orgfigshare.comresearchgate.net This rearranged dimer can be converted back to the original monomer by treatment with triethylamine. acs.orgnih.gov

These findings on a closely related isomer suggest that this compound could potentially exhibit similar photochemical reactivity, although specific studies are required for confirmation.

General Chemical Reactivity

The reactivity of the this compound system is largely governed by the pyran-2-one ring, which possesses both alkene and unsaturated lactone characteristics. This structure provides multiple active sites for chemical reactions.

Reactivity with Nucleophilic Reagents (e.g., Grignard Reagents, Amines)

The 2H-pyran-2-one ring system is characterized by the presence of three electrophilic carbon centers at positions C-2, C-4, and C-6, making it susceptible to nucleophilic attack. clockss.org These reactions often result in the opening of the pyran ring, followed by rearrangements to form new carbocyclic or heterocyclic systems. clockss.org

Amines : Reactions with nitrogen nucleophiles like ammonia, primary amines, and hydrazine (B178648) typically lead to the opening of the lactone ring. clockss.org For example, the reaction of 2H-pyran-2-ones with hydrazine hydrate (B1144303) can lead to the formation of 3-hydrazino-2,3,4,5-tetrahydropyridazine derivatives after ring opening and subsequent cyclization. clockss.org

Grignard Reagents : While specific studies on this compound are limited, the reaction of Grignard reagents with related coumarins (benzopyran-2-ones) and naphthopyranones often involves both 1,2- and 1,4-addition to the carbonyl group, leading to a mixture of products. clockss.orgacs.org This suggests a similar potential for complex reactions with this compound. For instance, a derivative, this compound-2-one, 3-acetyl-, is noted to undergo nucleophilic addition at the carbonyl group of the acetyl moiety. smolecule.com

Reactivity with Electrophilic Reagents (e.g., Halogenation)

The 2H-pyran-2-one ring also exhibits characteristics of an aromatic system, undergoing electrophilic substitution reactions. clockss.org These substitutions, such as nitration, sulfonation, and halogenation, preferentially occur at the C-3 and C-5 positions. clockss.org

For the this compound system, the naphthalene moiety is also a site for electrophilic attack. The specific regioselectivity would be influenced by the directing effects of the fused pyranone ring and any other substituents present on the aromatic system. A derivative, this compound-2-one, 3-acetyl-, is known to undergo electrophilic substitution on the aromatic naphthalene ring. smolecule.com

Mechanochemical Reactivity of Naphthopyran Systems

The study of how mechanical force can induce chemical transformations in molecules, known as mechanochemistry, has revealed fascinating reactivity in naphthopyran systems. researchgate.net Naphthopyrans are classified as mechanophores, which are molecules that selectively react when subjected to external mechanical stress. nih.gov

The primary mechanochemical reaction of naphthopyrans is a force-induced 6π electrocyclic ring-opening of the pyran moiety. nih.govresearchgate.net This transformation converts the colorless, closed-ring naphthopyran into a highly colored, open-ring merocyanine dye. researchgate.netrsc.org This distinct color change provides a visual indication of stress in a material. acs.org

Key findings on the mechanochemical reactivity of naphthopyrans include:

Dependence on Regiochemistry : The efficiency of the mechanochemical activation is critically dependent on the specific isomer of naphthopyran and the points at which it is attached to a polymer chain. acs.orgnih.gov Only specific substitution patterns allow for the efficient transfer of mechanical force to the target C-O bond in the pyran ring, leading to its cleavage. acs.orgnih.gov

Divergence from Photochemistry : Mechanochemical activation pathways can differ significantly from those induced by light (photochemistry). nih.govresearchgate.net This can lead to the formation of unique, and sometimes more stable, products. rsc.org For example, a 2H-bis-naphthopyran mechanophore was found to generate thermally persistent merocyanine products upon mechanical activation, in contrast to the thermally reversible products formed photochemically. rsc.org

Linear vs. Angular Isomers : While most research has focused on angular naphthopyrans, recent studies have shown that the linear this compound scaffold, typically considered photochromically inert, can be made to exhibit both photochromic and mechanochromic reactivity by introducing a strong electron-donating substituent. rsc.org Density functional theory (DFT) calculations predict that mechanical elongation of a polymer-incorporated linear this compound can induce the desired ring-opening reaction. rsc.org

The table below summarizes the stimuli-responsive reactivity of different naphthopyran systems.

Naphthopyran System Stimulus Primary Reaction Product Key Observation Reference(s)
2H-Naphtho[1,2-b]pyran UV Light (Solid State)[2+2] PhotodimerizationCyclobutane dimerReversible cycloaddition. acs.org, figshare.com
2H-Naphtho[1,2-b]pyran UV Light (in Methanol)Dimerization with Skeletal Rearrangement2,5-Dihydro-1-benzoxepin dimerSolvent-dependent reaction pathway. acs.org, researchgate.net
General 2H-Pyran-2-ones Nucleophiles (e.g., Amines)Nucleophilic Attack & Ring OpeningVarious heterocyclic/carbocyclic systemsSusceptible at C-2, C-4, C-6 positions. clockss.org
General 2H-Pyran-2-ones Electrophiles (e.g., Halogens)Electrophilic SubstitutionC-3 and C-5 substituted productsExhibits quasi-aromatic character. clockss.org
Angular Naphthopyrans Mechanical Force6π Electrocyclic Ring-OpeningMerocyanine DyeForce-induced color change (mechanochromism). researchgate.net, acs.org
Linear this compound Mechanical ForcePredicted 6π Electrocyclic Ring-OpeningMerocyanine DyeReactivity enabled by activating substituents. rsc.org

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2H-Naphtho[2,3-b]pyrans and for characterizing the various species involved in their photochromic behavior.

¹H-NMR and 2D NMR for Molecular Structure Assignment

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for naphthopyran derivatives is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. uwimona.edu.jmresearchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between protons and carbons within the complex polyaromatic structure. researchgate.netmdpi.com

For instance, in the structural elucidation of spiro[7H-benzo[de]anthracene-naphthopyrans], a class of compounds that includes 2H-naphtho[1,2-b]pyran derivatives, 2D NMR methods were crucial. researchgate.net Despite the presence of numerous aromatic protons, these techniques allowed for the clear separation and assignment of nearly all ¹H signals. researchgate.net The assignments are often supported by computational methods, such as ab initio quantum chemistry calculations and shift prediction by incremental methods, which provide values that closely match the experimental data. uwimona.edu.jm

The following table provides an example of ¹H and ¹³C NMR data assignment for a 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one derivative, illustrating the level of detail obtained from these analyses. uwimona.edu.jm

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations (¹H to ¹³C)
1-159.61H-9, H-2'
2-114.93H-4, H-9
3-144.64H-1', H-4, H-5
47.00117.76H-5, H-3
57.77128.52H-4, H-7
6-134.11H-5, H-7, H-8
78.35127.11H-5, H-8, H-9
87.78121.73H-7, H-9
98.33130.82H-7, H-8, C-1
1'7.06128.87H-3'/7', C-3, C-3'/7'
2'7.30128.52H-1', H-4'/6'
3'/7'7.96131.17H-1', H-4'/6'
4'/6'7.30114.13H-3'/7'
5'-158.75-

Data adapted from Penchev et al., Spectrochimica Acta Part A, 2011. uwimona.edu.jm

Characterization of Photoisomeric Forms and Transient Intermediates

NMR spectroscopy is also a powerful tool for studying the photoisomerization process of 2H-naphthopyrans. Upon UV irradiation, the pyran ring cleaves, leading to the formation of colored, open-ring isomers known as merocyanines. researchgate.netscribd.com These isomers, often denoted as transoid-cis (TC) and transoid-trans (TT), can be identified and characterized by NMR. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and the vibrational modes of its covalent bonds. maricopa.edu By irradiating a sample with infrared light, specific bonds absorb energy and vibrate at characteristic frequencies. maricopa.edusavemyexams.com This technique is particularly useful for identifying the presence or absence of certain functional groups, which can aid in confirming the structure of 2H-Naphtho[2,3-b]pyran and its derivatives. libretexts.org

The analysis of the IR spectrum involves correlating the observed absorption bands to specific vibrational motions, such as stretching and bending of bonds like C-H, C=C, C-O, and C=O. maricopa.edulibretexts.org The typical IR absorption range for covalent bonds is between 4000 and 600 cm⁻¹.

A detailed vibrational analysis can be achieved by combining experimental IR and FT-Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT). researchgate.net This approach allows for the assignment of vibrational spectra through Normal Coordinate Analysis (NCA). researchgate.net For example, a study on two pairs of isomeric photochromic naphthopyrans used DFT calculations at the B3LYP/6-31G(d,p) level to determine vibrational frequencies and compare them with experimental data. researchgate.net

The following table presents a selection of characteristic IR absorption bands for a naphthopyran derivative, highlighting the correlation between the observed frequency and the assigned vibrational mode.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3300C-H stretch (alkyne)
~2100C≡C stretch (alkyne)
~1710C=O stretch (ketone)
1600-1450C=C stretch (aromatic)
1300-1000C-O stretch

This is a generalized table of characteristic IR absorptions and may not represent a specific this compound derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for investigating the photochromic properties of 2H-Naphtho[2,3-b]pyrans. It is used to monitor the reversible transformation between the colorless, closed-ring form and the colored, open-ring merocyanine (B1260669) form.

Monitoring of Photochromic Transformations

The photochromic behavior of 2H-Naphtho[2,3-b]pyrans is characterized by their ability to change color upon exposure to UV light and revert to their original colorless state in the dark. scribd.com UV-Vis spectroscopy is employed to monitor these transformations by measuring the changes in the absorption spectrum over time. acs.org The colorless naphthopyran typically absorbs in the UV region, while the colored merocyanine form exhibits strong absorption in the visible region. caltech.edu

The kinetics of the thermal fading process, where the colored merocyanine reverts to the colorless naphthopyran, can be determined by monitoring the decay of the visible absorption band after the UV irradiation is stopped. acs.org This provides crucial information about the stability of the colored form and the rate of the ring-closing reaction.

Analysis of Absorption Maxima and Solvatochromism of Merocyanines

The open-ring merocyanine isomers of 2H-Naphtho[2,3-b]pyrans exhibit characteristic absorption maxima (λmax) in the visible spectrum. acs.org The position of these maxima can be influenced by the molecular structure of the naphthopyran and the polarity of the solvent, a phenomenon known as solvatochromism. acs.orgcaltech.edu

Merocyanines generally exhibit positive solvatochromism, meaning their λmax shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. caltech.edu This is attributed to the merocyanine's zwitterionic character in the ground state. For example, the open form of a 2H-naphtho[1,2-b]pyran derivative showed an absorption maximum at 489 nm in toluene (B28343), which shifted to 502 nm in the more polar liquid crystal 5CB. acs.org This solvatochromic behavior provides insights into the electronic structure of the merocyanine. caltech.edu

The following table summarizes the absorption maxima of the open form of a naphthopyran derivative in different solvents, illustrating the solvatochromic effect.

SolventAbsorption Maximum (λmax) of Open Form (nm)
Toluene489
8CB498
5CB502

Data from Rumi et al., The Journal of Physical Chemistry B, for a 2H-naphtho[1,2-b]pyran derivative. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique has been pivotal in elucidating the precise solid-state structures of various derivatives of the this compound framework. The insights gained from these studies are crucial for understanding the molecule's geometry, conformation, and the nature of its intermolecular interactions in the solid state.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The interaction of these X-rays with the electron clouds of the atoms within the crystal lattice produces a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the exact position of each atom in the crystal can be determined.

For derivatives of this compound, single-crystal X-ray diffraction has been instrumental in confirming the structures of newly synthesized compounds. sioc-journal.cnresearchgate.net For instance, the structure of a substituted naphthopyran, synthesized via the reaction of an aromatic aldehyde with malononitrile (B47326) and β-naphthol, was unequivocally determined by a single-crystal X-ray diffraction study. sioc-journal.cn This analysis provides incontrovertible proof of the molecular structure, including precise measurements of bond lengths and angles, which are essential for validating synthetic methodologies.

In another study, the crystal structure of 3,4,5,6-Tetrahydro-2H-naphtho[1,2-b]pyran-2-spiro-2'-1',2',3',4'-tetrahydronaphthalene-1'-one, a dimeric product, was confirmed through X-ray crystallography. iucr.org This analysis revealed a structure composed of two nearly planar fused six-membered ring systems joined by a spiro-carbon atom, with the two phenyl rings being almost perpendicular to each other. iucr.org Such detailed structural information is invaluable for understanding the reaction mechanisms that lead to the formation of these complex molecules.

The crystallographic data for these compounds are often deposited in scientific databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research. tandfonline.com These data not only serve as a reference for confirming the identity of synthesized compounds but also provide a basis for computational modeling and for establishing structure-property relationships. For example, the solid-state packing, influenced by intermolecular forces like hydrogen bonding and π-π stacking, can affect a compound's physical properties.

Table 1: Representative Crystallographic Data for a this compound Derivative

Parameter Value
Empirical Formula C₂₂H₂₀O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.341(3)
b (Å) 8.523(2)
c (Å) 15.195(3)
β (°) 108.78(3)
Volume (ų) 1636.9(6)
Z 4

This table presents representative crystallographic data for a derivative of this compound, specifically 3,4,5,6-Tetrahydro-2H-naphtho[1,2-b]pyran-2-spiro-2'-1',2',3',4'-tetrahydronaphthalene-1'-one. iucr.org

Table 2: Selected Bond Lengths for a this compound Derivative

Bond Length (Å)
C(2)-O(1) 1.463(2)
C(2)-C(3) 1.520(3)
C(10B)-O(1) 1.372(2)
C(10A)-C(10B) 1.393(2)
C(6A)-C(10A) 1.407(2)
C(7)-C(8) 1.378(3)

This table highlights key bond lengths within the 3,4,5,6-Tetrahydro-2H-naphtho[1,2-b]pyran-2-spiro-2'-1',2',3',4'-tetrahydronaphthalene-1'-one structure, providing insight into the bonding characteristics. iucr.org

Computational Chemistry Approaches to 2h Naphtho 2,3 B Pyran

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2H-Naphtho[2,3-b]pyran at the atomic level. These methods allow for the precise determination of its three-dimensional structure and the associated energy landscape.

Geometry Optimization and Energy Landscape Exploration

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 2H-pyran, full geometry optimization is often performed without any constraints to locate these energy minima. scifiniti.com Techniques like Density Functional Theory (DFT) are commonly employed for this purpose. scifiniti.comresearchgate.net For instance, the B3LYP functional combined with a 6-31G* basis set has been utilized to perform geometry optimizations on a linear this compound model. researchgate.netresearchgate.net

The exploration of the energy landscape can reveal different stable conformations and the energy barriers between them. For example, in a study of a 2H-pyran derivative, the calculated Gibbs's free energy and Boltzmann weights of different tautomers were determined to understand their relative populations. scifiniti.com These calculations are essential for predicting the most likely structures and their dynamic behavior.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). scifiniti.comq-chem.com This analysis also provides theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental data for structural validation. scifiniti.comresearchgate.net

The calculation of vibrational spectra is typically carried out using the same level of theory as the geometry optimization, such as the B3LYP functional with a 6-311G** basis set. scifiniti.com The computed frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values. scifiniti.com This analysis helps in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Table 1: Comparison of Calculated Vibrational Frequencies for 2H-Pyran

Mode NumberSymmetryFrequency A (cm⁻¹) (HF/6-31G)Frequency B (cm⁻¹) (MP2/6-31G)
1A30723093
2A30513073
3A30403069
4A30203050
5A29563012
6A28432864
This table presents a comparison of vibrational frequencies for the parent 2H-Pyran molecule calculated at two different levels of theory. nist.gov

Reaction Mechanism Modeling and Simulation

Computational modeling is instrumental in simulating the dynamic processes that this compound and its derivatives undergo, particularly their characteristic photochromic reactions.

Simulation of Photochromic Reaction Pathways

The photochromism of naphthopyrans involves a reversible transformation between a colorless closed form and a colored open form upon irradiation with UV light. Computational simulations can model this ring-opening reaction. For example, DFT calculations have been used to predict the ring-opening reaction of a linear this compound derivative upon mechanical elongation, which serves as a model for the photo-induced process. researchgate.netresearchgate.net These simulations can identify the structure of the resulting merocyanine (B1260669) product. researchgate.net

The photoisomerization process can be complex, involving multiple steps and isomers. nih.gov Upon UV irradiation, the pyran ring of the closed form undergoes an electrocyclic ring opening, leading to the formation of colored, quasi-planar merocyanine isomers.

Elucidation of Isomerization Mechanisms (e.g., single twist and "bicycle pedal" motions)

Once the ring is opened, the resulting merocyanine can undergo further isomerization. Computational studies have been crucial in elucidating the mechanisms of these transformations. For 3H-naphthopyrans, two primary photoisomerization pathways for the transoid-cis (TC) to transoid-trans (TT) conversion have been investigated: a single-twist motion and a "bicycle-pedal" motion. nih.gov These mechanisms involve rotations around specific carbon-carbon bonds, and simulations can help determine which pathway is more favorable. nih.gov

Prediction of Transition States and Reaction Barriers

A key aspect of reaction modeling is the prediction of transition states and the associated energy barriers. The energy barrier for a reaction determines its rate, and computational methods can provide valuable estimates of these barriers. For instance, quantum mechanical calculations for a 3-methyl-2H-naphtho[2,3-b]pyran-2-one suggested a higher energy barrier for the ring-opening mechanism compared to its unsubstituted counterparts. vulcanchem.com

The search for transition states on the potential energy surface is a standard computational procedure that helps in understanding the feasibility and kinetics of a reaction pathway. These calculations provide a quantitative measure of the energy required to move from the reactant to the product, offering deep insights into the reaction dynamics.

Table 2: Computationally Predicted Reaction Energy Barrier

CompoundReactionEnergy Barrier (kcal/mol)
3-methyl-2H-naphtho[2,3-b]pyran-2-oneRing-opening12.3
This table shows the calculated energy barrier for the ring-opening mechanism of a substituted this compound. vulcanchem.com

Theoretical Investigations of Merocyanine Intermediates

The photochromic or mechanochromic transformation of this compound results in the formation of highly colored, open-ring merocyanine intermediates. rsc.orgrsc.org Computational chemistry, particularly methods rooted in density functional theory (DFT), has become an indispensable tool for elucidating the properties and behaviors of these transient species. rsc.org Theoretical studies provide deep insights into the stability, electronic structure, and spectral properties of merocyanine isomers, which are often challenging to isolate and characterize experimentally. rsc.orgresearchgate.net

Stability and Electronic Structure Characterization

Upon ring-opening, 2H-naphthopyrans can form different stereoisomers of the resulting merocyanine dye, principally the cis (or transoid-cis, TC) and trans (or transoid-trans, TT) isomers, which differ in the geometry of the exocyclic alkene. rsc.org Computational methods are crucial for determining the geometries and relative stabilities of these isomers.

Studies have shown that merocyanines derived from 2H-naphthopyrans are generally more thermally stable than their 3H-naphthopyran counterparts. This enhanced stability is attributed to reduced steric crowding in both the cis and trans configurations of the 2H-naphthopyran-derived merocyanines. rsc.org Density functional theory (DFT) calculations, for instance using the B3LYP functional with a 6-31G* basis set, can predict the reaction pathway for ring-opening and the forces required for these transformations. rsc.org For example, in a linear this compound with a para-pyrrolidine substituent, DFT calculations predicted a ring-opening reaction upon mechanical elongation. rsc.org

The electronic structure of these merocyanine intermediates is a key determinant of their properties. Evidence from solvatochromic behavior and DFT predictions suggests that naphthopyran-derived merocyanines typically exist in a charge-neutral quinoidal form in the ground state rather than a zwitterionic (charge-separated) form. caltech.edu This quinoidal character is fundamental to their observed positive solvatochromism. caltech.edu Computational investigations into related bis-naphthopyran systems have also revealed that intramolecular hydrogen bonding can "lock" a merocyanine subunit in its open form, significantly impacting the thermal stability of the isomers. rsc.org

Time-dependent DFT (TD-DFT) calculations are instrumental in correlating the structure of merocyanine isomers with their spectral properties. It has been demonstrated that different isomers possess distinct absorption maxima, a feature that is well-supported by TD-DFT calculations. rsc.org This computational approach allows for the assignment of specific absorption peaks to individual isomers in a complex mixture. researchgate.net

Table 1: Predicted Properties of Merocyanine Isomers from Computational Studies This table is illustrative, based on findings from literature where specific values for this compound may vary based on substitution and computational method.

Property(Z)-Merocyanine (cis)(E)-Merocyanine (trans)Computational Method
Relative StabilityOften the kinetically favored productOften the thermodynamically more stable isomerDFT (e.g., B3LYP/6-31G*)
Predicted λmax (in Toluene)Hypsochromically shifted (shorter wavelength)Bathochromically shifted (longer wavelength)TD-DFT
Calculated Oscillator Strength (f)Generally lowerGenerally higherTD-DFT

Prediction and Analysis of Solvatochromic Behavior

Solvatochromism, the change in a substance's color in response to the polarity of the solvent, is a hallmark of merocyanine dyes. Merocyanines derived from 2H-naphthopyrans typically exhibit positive solvatochromism, meaning their maximum absorption wavelength (λmax) shifts to longer wavelengths (a bathochromic or red-shift) as the solvent polarity increases. caltech.edu This behavior is attributed to the stabilization of the more polar excited state relative to the less polar, quinoidal ground state in polar solvents.

Computational chemistry provides a framework for predicting and analyzing this solvent-dependent behavior. The standard approach involves optimizing the molecular geometry in the gas phase and in various solvents using DFT, often with a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.comresearchgate.net Subsequently, time-dependent DFT (TD-DFT) single-point calculations are performed on the solvent-optimized geometries to calculate the electronic transition energies. mdpi.comresearchgate.net

While these methods can qualitatively reproduce solvatochromic trends, they face challenges. mdpi.com Continuum models, which represent the solvent as a uniform dielectric, primarily account for non-specific solute-solvent interactions. They can struggle to accurately model systems where specific interactions, such as hydrogen bonding, play a significant role. mdpi.comcyfronet.pl In some cases, these models may fail to reproduce the correct solvatochromic behavior, predicting a constant spectral response or even an incorrect trend. mdpi.com For instance, studies on various merocyanines have shown that while the SMD model can be superior to the standard PCM for protic solvents, discrepancies of 20–30% between calculated and experimental values can occur. mdpi.com

Table 2: Illustrative TD-DFT Calculation of Solvatochromic Shift for a Merocyanine Intermediate This table presents hypothetical data based on typical results reported for merocyanines to illustrate the concept.

SolventDielectric Constant (ε)Experimental λmax (nm)Calculated λmax (nm) (TD-DFT/PCM)
Hexane1.88510505
Toluene (B28343)2.38525518
Acetone20.7550542
Ethanol24.5560548

Theoretical models based on DFT descriptors calculated in the gas phase have also been developed to predict solvatochromic behavior, offering an alternative to potentially flawed continuum model calculations in solution. mdpi.com The accuracy of predictions ultimately depends on the chosen functional, basis set, and the method used to account for solvent effects, with more complex explicit solvent models sometimes required for higher accuracy. cyfronet.pl

Functional Material Applications of 2h Naphtho 2,3 B Pyran Systems

Photochromic Materials Development

The primary application of naphthopyran systems lies in the field of photochromic materials. nih.govekb.eg These materials change color when exposed to ultraviolet (UV) light and revert to their original colorless state in the absence of UV radiation. beilstein-journals.org This reversible transformation is due to a 6π electrocyclic ring-opening reaction of the pyran ring, which forms colored merocyanine (B1260669) isomers. nih.govcaltech.edu

Application in Ophthalmic Lenses and Photochromic Screens

Naphthopyrans are extensively used in the ophthalmic lens industry to create lenses that darken in sunlight and lighten indoors. researchgate.netresearchgate.netekb.eg The demand for plastic photochromic lenses has driven significant research into naphthopyran derivatives. google.com These compounds, when incorporated into plastic materials, provide the desired reversible color change. google.com

Researchers have focused on synthesizing naphthopyran derivatives with properties ideal for ophthalmic applications, such as high colorability, fast fade rates, and good fatigue resistance. google.comnih.govdntb.gov.ua For instance, the introduction of specific substituents on the naphthopyran structure can fine-tune the color of the darkened state, ranging from yellow to orange. google.com The development of fused-naphthopyrans has led to materials that exhibit intense coloration and return to their colorless state much faster than conventional naphthopyrans, a crucial feature for high-performance photochromic lenses. dntb.gov.ua

The table below summarizes key properties of select 2H-Naphthopyran derivatives relevant to ophthalmic applications.

Compound TypeKey FeaturesApplication Benefit
Fused-Naphthopyrans with Lactone RingIntense orange coloration, rapid return to colorless state (e.g., within 1 minute). dntb.gov.uaFaster adaptation of lens color to changing UV light intensity. dntb.gov.ua
8-substituted 3,3-diaryl-3H-naphtho[2,1-b]pyransHigh quantum efficiency for coloring, good sensitivity, and acceptable fade rate. google.comSuitable for general ophthalmic use with balanced performance. google.com
Naphthopyran DimersReversible color change from colorless to colored state upon light exposure. ekb.egekb.egPotential for durable photochromic coatings and materials. ekb.egekb.eg

Utility in Optical Data Storage and Photoswitching Devices

The bistable nature of naphthopyran molecules, switching between a closed, colorless form and an open, colored form, makes them candidates for optical data storage and photoswitching devices. ontosight.ai The two distinct states can represent the "0" and "1" of binary data. Naphthopyrans have been investigated as molecular switches that can be controlled by light, offering potential for high-density data storage. airccse.org

Theoretical studies have explored the electronic transport properties of naphthopyran-based molecular switches, showing that the closed and open forms have significantly different conductance properties. worldscientific.com This difference in conductivity can be harnessed to create "on" and "off" states in a molecular circuit. worldscientific.com Research has also focused on developing naphthopyrans with rapid switching speeds, which is essential for applications like dynamic holographic materials and molecular actuators. nih.gov

Ultraviolet Absorption Technologies

Beyond their photochromic properties, certain naphthopyran derivatives have been developed for their ability to absorb ultraviolet (UV) radiation.

Development of UV Absorbers

New synthetic methods have been developed to create naphthopyran compounds with promising UV absorption capabilities. emerald.comresearchgate.net These compounds can be used in applications such as sunscreens and UV-protective coatings. emerald.comresearchgate.net The synthesis of compounds like diethyl 2H-naphtho[2,1,b]pyran-2,3-dicarboxylate and its derivatives has been specifically aimed at creating effective UV absorbers. emerald.comemerald.com The ability of these molecules to absorb harmful UV radiation makes them valuable for protecting materials and human skin from sun damage.

Advanced Dye and Pigment Formulations

The colored merocyanine forms of naphthopyrans, generated upon UV irradiation, have properties that make them suitable for use as dyes. smolecule.com The color of these dyes can be tuned by modifying the substituents on the naphthopyran molecule. nih.gov For example, strongly electron-donating groups can increase the optical density and shift the absorption spectrum. nih.gov This tunability allows for the creation of a range of colors, including yellow, red, and blue. nih.gov

Integration into Polymer Matrices for Smart Materials

The incorporation of 2H-Naphtho[2,3-b]pyran and its derivatives into polymer matrices is a key strategy for creating "smart materials" that respond to external stimuli. researchgate.net These materials can change their properties, such as color, in response to light or mechanical force. researchgate.netsemanticscholar.org

Naphthopyrans have been successfully integrated into various polymers, including poly(methyl methacrylate) (PMMA), to create photochromic thin films. airccse.org These films exhibit reversible color changes and good stability. airccse.org The covalent incorporation of naphthopyrans into polymer networks, such as siloxane and polydimethylsiloxane (B3030410) (PDMS), has also been explored to create mechanochromic materials that change color in response to mechanical stress. caltech.eduresearchgate.net This has led to the development of force-responsive materials and molecular force probes. researchgate.net

The table below provides examples of polymer systems incorporating 2H-Naphthopyran derivatives.

Polymer MatrixNaphthopyran DerivativeResulting PropertyApplication
Poly(methyl methacrylate) (PMMA)Substituted 2H-naphthopyransPhotochromic thin film. airccse.orgPhotochromic screens, smart windows. airccse.org
Polydimethylsiloxane (PDMS)Naphthopyran mechanophoresMechanochromic (color change with force). caltech.eduStress sensors, damage indicators in materials. caltech.edu
PolyurethaneNaphthopyran derivativesPhotochromic plastic. google.comOphthalmic lenses, smart plastics. google.com
Hybrid Organic-Inorganic MatricesFused-naphthopyransFast-switching photochromism. researchgate.netHigh-performance photochromic lenses. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Research Trajectories and Accomplishments

Research into 2H-naphtho[2,3-b]pyrans and their isomers has achieved significant milestones, particularly in understanding and utilizing their photochromic behavior. rsc.org The fundamental accomplishment lies in the established principle that these compounds, particularly the angular isomers like 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran, undergo a reversible, light-induced 6π electrocyclic ring-opening of the pyran ring. rsc.orgclockss.org This reaction converts the colorless naphthopyran into a highly colored, open-ring merocyanine (B1260669) dye, a phenomenon that is thermally reversible. rsc.orgclockss.org

Key accomplishments include:

Industrial Application : The most significant real-world accomplishment is the large-scale commercial use of naphthopyran derivatives in the ophthalmic lens industry. rsc.orgacademie-sciences.fr Their ability to darken in sunlight (UV exposure) and return to a clear state indoors makes them ideal for adaptive eyewear. academie-sciences.frekb.eg

Synthetic Versatility : Researchers have developed robust and modular synthetic routes, allowing for precise control over the compound's structure. rsc.orgcaltech.edu Methods like the acid-catalyzed reaction of naphthols with propargyl alcohols are efficient and tolerate a wide range of functional groups, enabling the fine-tuning of properties. rsc.orgekb.eg Green chemistry approaches, such as one-pot multicomponent reactions and the use of eco-friendly solvents, are also being successfully implemented. smolecule.comtandfonline.com

Structure-Property Relationships : An extensive body of work has established clear relationships between the molecular structure of naphthopyrans and the properties of their colored merocyanine forms. rsc.orgsemanticscholar.org Substituents on both the naphthalene (B1677914) core and the pyran ring can be used to tune the color, fading kinetics (decoloration speed), and fatigue resistance of the photochromic system. rsc.orgacs.org For instance, introducing specific steric groups can accelerate the decoloration speed, a critical factor for practical applications. rsc.org

Mechanochemistry : A major recent accomplishment is the discovery that naphthopyrans are not only photochromic but also mechanochromic. rsc.orgsemanticscholar.org They can undergo the same ring-opening reaction in response to mechanical force, making them highly effective molecular force probes for designing stress-sensing materials. rsc.orgnsf.gov

Identification of Emerging Research Frontiers in 2H-Naphtho[2,3-b]pyran Chemistry

While photochromic lenses remain a primary application, several emerging frontiers are expanding the utility of this compound derivatives into new high-tech domains.

Smart Materials and Surfaces : Beyond lenses, research is focused on integrating naphthopyrans into "smart" materials. This includes applications in smart windows for energy-efficient buildings that regulate indoor temperature by controlling sunlight transmission. fiveable.mefrontiersin.org Their incorporation into polymers and sol-gel matrices is being explored for self-regulating optical filters and coatings. academie-sciences.frontosight.ai

Optical Data Storage and Molecular Switches : The two distinct, reversible states (colorless and colored) make naphthopyrans excellent candidates for optical data storage systems. academie-sciences.frontosight.aicolour-synthesis.com Information can be written with light and erased thermally or with different wavelengths of light. This photoswitching capability is also being harnessed for the development of molecular-level switches and logic gates. colour-synthesis.com

Biomedical and Health Applications : An exciting and rapidly developing frontier is the use of photochromic compounds in the medical field. Potential applications include light-activated ("photodynamic") therapy, where a drug is activated at a specific site by light, and targeted drug delivery systems. colour-synthesis.comlabinsights.nl They are also being investigated as fluorescent probes and markers for biological imaging, where their ability to "switch" fluorescence on and off is highly valuable. acs.orgontosight.ai Some naphthopyran derivatives have also shown potential as antifungal agents and c-Myb inhibitors for cancer therapy. nih.govnih.gov

Advanced Sensor Technology : The sensitivity of naphthopyrans to various stimuli is being explored for new types of sensors. This includes UV sensors and security inks where hidden patterns become visible under specific light conditions. academie-sciences.frcolour-synthesis.com The mechanochromic properties are being leveraged to create materials that can visually indicate stress or damage, which is crucial for monitoring the structural integrity of materials. rsc.orgresearchgate.net

Prospects for Methodological Advancements and Interdisciplinary Studies

Future progress in this compound chemistry will likely be driven by new synthetic methods, advanced characterization techniques, and increased collaboration across scientific disciplines.

Methodological Advancements : There is a continuous drive to develop more efficient, sustainable, and versatile synthetic methodologies. tandfonline.com This includes the use of novel catalysts, such as transition metals, to enable new types of annulation reactions and create complex polycyclic structures. rsc.org The development of synthetic methods that provide even greater control over regio- and stereoselectivity will be crucial for creating materials with highly specific functions. rsc.org Furthermore, advancements in computational chemistry and predictive modeling will accelerate the design of new naphthopyrans with desired properties, reducing the need for extensive trial-and-error synthesis. researchgate.net

Interdisciplinary Studies : The future of naphthopyran research is inherently interdisciplinary. frontiersin.org

Chemistry and Materials Science : Collaboration will continue to yield novel hybrid materials, such as organic-inorganic composites that combine the photochromic response of naphthopyrans with the durability of inorganic materials like silica (B1680970) nanoparticles. labinsights.nlresearchgate.net

Chemistry, Physics, and Engineering : The development of functional devices like optical memories, molecular machines, and smart textiles requires a deep understanding of both the molecular behavior (chemistry) and the device physics and engineering principles. frontiersin.orgrsc.org

Chemistry and Biology/Medicine : Translating the potential of naphthopyrans into clinical applications will necessitate strong partnerships between synthetic chemists and experts in biology, pharmacology, and medical sciences to address challenges like biocompatibility, targeted delivery, and efficacy. colour-synthesis.comlabinsights.nl

Chemistry and Nanotechnology : Integrating photochromic molecules into nanosystems is a key area for future development. rsc.org This could lead to sophisticated nanomachines, sensors, and targeted therapeutic agents whose functions can be precisely controlled with light. frontiersin.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2H-Naphtho[2,3-b]pyran derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Cyclization reactions of naphthalene derivatives (e.g., 1-naphthol) with aldehydes or ketones are widely used. For example, boronic acid/acid co-catalyst systems enable efficient synthesis via oxa-[3+3] annulation, with temperature (e.g., 60°C) and solvent choice (e.g., dichloromethane) critical for yield optimization . Recrystallization in ethanol or methanol improves purity. NMR and X-ray crystallography validate structural integrity .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assigns proton environments and carbonyl groups (e.g., δ 8.24–8.18 ppm for aromatic protons in 2,2-dimethyl derivatives) .
  • X-ray crystallography : Resolves fused-ring stereochemistry and substituent orientation .
  • IR spectroscopy : Identifies functional groups like acetoxy (C=O stretch at ~1740 cm⁻¹) .

Q. What are the key physical and chemical properties of this compound derivatives relevant to experimental handling?

  • Methodological Answer :

  • Melting points : Range from 130–131°C for hydroxy derivatives (e.g., 4,9-dihydroxy-α-lapachone) .
  • Solubility : Hydrophobic cores require polar aprotic solvents (DMSO, DMF) for biological assays. Glycosylated derivatives (e.g., β-D-glucopyranosyloxy) improve aqueous solubility .
  • Storage : Light-sensitive compounds (e.g., photochromic derivatives) require amber vials at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict mechanochromic behavior in this compound derivatives?

  • Methodological Answer :

  • DFT at B3LYP/6-31G *: Models bond elongation under mechanical stress, predicting ring-opening to merocyanine forms (e.g., para-pyrrolidine substituents) .
  • CoGEF method : Simulates force-induced conformational changes (~5.5–6.5 Å displacement profiles) .
  • Validation : Correlate computational results with Raman spectroscopy or AFM-based single-molecule force measurements.

Q. How can contradictions in reported biological activities (e.g., antiparasitic vs. cytotoxic effects) be resolved for this compound derivatives?

  • Methodological Answer :

  • Dose-response profiling : Use IC₅₀ assays to differentiate therapeutic vs. toxic thresholds (e.g., epoxy-α-lapachone shows protozoan inhibition at 10 µM but cytotoxicity >50 µM) .
  • Target specificity screening : Employ kinase profiling or proteomics to identify off-target effects.
  • Structural analogs : Compare substituent impacts (e.g., 5,8-diacetoxy vs. 5,8-dimethoxy groups) on selectivity .

Q. What strategies optimize regioselective functionalization of this compound scaffolds for drug discovery?

  • Methodological Answer :

  • Directing groups : Install temporary protecting groups (e.g., Boc on amine derivatives) to guide C–H activation at specific positions .
  • Enzymatic glycosylation : Achieve regioselective β-D-glucopyranosyl attachment at C6 using UDP-glucosyltransferases .
  • Microwave-assisted synthesis : Enhances reaction control for asymmetric dimethylation (e.g., 2,2-dimethyl derivatives) .

Q. How do steric and electronic effects influence the photochromic efficiency of this compound derivatives?

  • Methodological Answer :

  • Steric effects : Bulky substituents (e.g., 2,2-dimethyl groups) hinder ring-opening kinetics, reducing photoresponse speed .
  • Electronic effects : Electron-withdrawing groups (e.g., acetyloxy) stabilize the merocyanine form, increasing equilibrium concentration under UV .
  • Characterization : Use UV-Vis kinetics (λmax ~550 nm for open-form absorption) and Arrhenius plots to quantify activation barriers.

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Optimize parameters (catalyst loading, solvent ratio) via response surface methodology .
  • Orthogonal purification : Combine column chromatography (silica gel, 0.5–1% EtOAc/pentane) with preparative HPLC .

Q. What analytical workflows validate the stability of this compound derivatives under biological assay conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose compounds to pH 1–13, UV light, and 40°C/75% RH for 72 hours.
  • LC-MS stability profiling : Track degradation products (e.g., hydrolyzed acetoxy groups) .
  • Bioassay controls : Include stability-matched vehicle controls to distinguish compound degradation from biological effects .

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